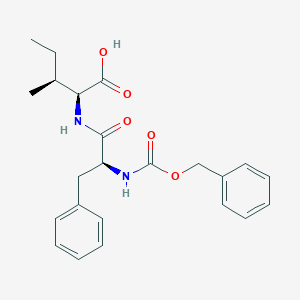

Z-Phe-Ile-OH

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S)-3-methyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-3-16(2)20(22(27)28)25-21(26)19(14-17-10-6-4-7-11-17)24-23(29)30-15-18-12-8-5-9-13-18/h4-13,16,19-20H,3,14-15H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)/t16-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHIOOBWQJBUPB-VDGAXYAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927133 | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13123-01-8 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-phenylalanyl-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13123-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-phenylalanyl)-L-isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013123018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[(phenylmethoxy)carbonyl]-L-phenylalanyl]-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Technical Guide to Z-Phe-Ile-OH: Chemical Properties, Synthesis Dynamics, and Protease Inhibition

Executive Summary

In the landscape of rational drug design and advanced peptide synthesis, Z-Phe-Ile-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-isoleucine) serves as a critical, selectively protected dipeptide building block. Its unique structural topology—combining the aromatic bulk of phenylalanine with the beta-branched aliphatic chain of isoleucine—makes it a highly specific recognition sequence for various proteolytic enzymes. This whitepaper dissects the physicochemical properties of Z-Phe-Ile-OH, the mechanistic causality behind its handling in synthesis, and its pivotal role in developing protease inhibitors and peptide therapeutics.

Physicochemical Profiling

Understanding the baseline physical properties of Z-Phe-Ile-OH is essential for optimizing solvent selection, coupling efficiency, and purification workflows. The presence of the lipophilic Z (benzyloxycarbonyl) group and two hydrophobic side chains renders this dipeptide highly soluble in polar aprotic solvents (e.g., DMF, THF) but insoluble in aqueous media.

Table 1: Core Chemical Properties of Z-Phe-Ile-OH

| Property | Value |

| Chemical Name | N-benzyloxycarbonyl-L-phenylalanyl-L-isoleucine |

| CAS Number | 13123-01-8 |

| Molecular Formula | C23H28N2O5 |

| Molecular Weight | 412.48 g/mol |

| Density | ~1.193 g/cm³ |

| Stereochemistry | Optically pure L,L-isomer |

Data sourced from authoritative chemical inventories [].

Structural Causality in Peptide Synthesis

The Challenge of Steric Hindrance and Racemization

When elongating Z-Phe-Ile-OH at its C-terminus, chemists face a significant kinetic hurdle. The beta-branched sec-butyl group of the Isoleucine residue creates severe steric hindrance. During standard carboxyl activation (e.g., using DCC alone), the slow rate of nucleophilic attack by the incoming amine allows the active ester to cyclize into an oxazolone intermediate . The alpha-proton of this oxazolone is highly acidic; its abstraction leads to rapid epimerization, converting the pure L-Ile into a D,L-mixture.

Mechanistic Solution: Chirally Stable Active Esters

To bypass oxazolone formation, the addition of specialized nucleophilic additives like HONBI (N-hydroxy-5-norbornene-2,3-dicarboximide) or HOBt is mandatory. These additives rapidly trap the O-acylisourea intermediate formed by DCC, generating a highly reactive but chirally stable active ester. This intermediate undergoes fast aminolysis before cyclization can occur, preserving the stereochemical integrity of the peptide [2].

Table 2: Impact of Coupling Additives on Z-Phe-Ile-OH Racemization

| Coupling System | Active Ester Intermediate | Racemization Rate (DL-Peptide) | Reaction Yield |

| DCC Only | O-acylisourea / Oxazolone | ~5.05% | 86% |

| DCC + HOBt | OBt Ester | <1.00% | >80% |

| DCC + HONBI | ONBI Ester | 0.00% | 82% |

Quantitative racemization data based on Z-Phe-Ile-Gly-OBzl synthesis models [2].

Caption: Workflow of racemization-free peptide coupling using Z-Phe-Ile-OH and HONBI.

Applications in Rational Drug Design & Protease Inhibition

Z-Phe-Ile-OH is not merely a structural spacer; the Phe-Ile motif is a critical recognition sequence for the S1 and S2 sub-sites of several major protease classes.

Aspartic Protease Inhibitors (Renin & Pepsin)

Z-Phe-Ile-OH is a primary precursor in the synthesis of transition-state analogs targeting Renin , the enzyme responsible for cleaving angiotensinogen in the renin-angiotensin system. By coupling Z-Phe-Ile-OH to statine (Sta) derivatives, researchers synthesize potent peptidomimetics like Z-Phe-Ile-Sta-Ala-Sta-OMe . The Phe-Ile sequence anchors the inhibitor into the enzyme's binding pocket, while the statine moiety mimics the tetrahedral transition state of peptide bond hydrolysis, effectively paralyzing the enzyme [3].

Caption: Inhibition of Renin-mediated Angiotensinogen cleavage by Z-Phe-Ile derivatives.

Cysteine Proteases and Metabolic Therapeutics

Beyond aspartic proteases, the Z-Phe-Ile motif is heavily documented in the MEROPS database as a substrate/inhibitor sequence for Cathepsins (e.g., Cathepsin B and L) [4]. Furthermore, extended sequences utilizing the Z-Phe-Ile backbone (e.g., Z-Phe-Ile-Ala-Trp-Leu...) are engineered into multimeric peptide conjugates and GLP-1 agonists to enhance metabolic stability against endogenous degradation, a critical factor in diabetes and obesity therapeutics [5].

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity synthesis, the following protocols are designed with built-in causality and self-validation steps.

Protocol 1: Racemization-Free Coupling of Z-Phe-Ile-OH

Objective: Synthesize Z-Phe-Ile-Gly-OBzl without epimerization of the Isoleucine residue.

-

Dissolution: In a dry flask, dissolve 2.5 mmol of Z-Phe-Ile-OH and 2.5 mmol of H-Gly-OBzl·p-toluenesulfonate in 20 mL of anhydrous N,N-dimethylformamide (DMF).

-

Neutralization & Additive: Add 2.5 mmol of N-ethylmorpholine to neutralize the tosylate salt, followed immediately by 3.0 mmol (1.2 eq) of HONBI. Causality: HONBI must be present before the coupling agent to instantly trap the activated carboxylate.

-

Activation: Cool the system to 0°C using an ice bath. Add 2.5 mmol of DCC. Stir at 0°C for 2 hours, then allow it to warm to room temperature for 4 hours.

-

Self-Validating Purification (Acid-Base Wash):

-

Quench with 100 mL of water and extract with ethyl acetate.

-

Wash the organic layer with 4% aqueous NaHCO₃. Causality: This selectively removes unreacted Z-Phe-Ile-OH and acidic HONBI by-products.

-

Wash with 1N HCl. Causality: This protonates and removes unreacted amines and N-ethylmorpholine into the aqueous phase.

-

-

Validation: Concentrate the organic layer to dryness. Recrystallize from ethanol/petroleum ether. Validate optical purity via polarimetry; a specific rotation of [α]=−12.5∘ (c=2.0, ethanol) confirms the pure L-compound [2].

Protocol 2: Orthogonal Deprotection (Hydrogenolysis)

Objective: Remove the N-terminal Z-group to yield H-Phe-Ile-Gly-OBzl for further elongation.

-

Setup: Dissolve the purified Z-Phe-Ile-Gly-OBzl in 30 mL of methanol.

-

Catalysis: Add 10% Pd/C catalyst (approx. 10% w/w of the peptide).

-

Hydrogenation: Purge the flask with nitrogen, then introduce H₂ gas via a balloon (1 atm). Stir vigorously for 2-4 hours. Causality: The Pd/C catalyzes the cleavage of the benzyl-carbamate bond, releasing toluene and CO₂ gas. This avoids harsh acidic conditions that could prematurely cleave the peptide backbone.

-

Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C. Concentrate the filtrate in vacuo to yield the free amine.

References

-

[2] Fujino, M., et al. Peptide synthesis with n-hydroxy-5-norbornene-2,3-dicarboximide. US Patent 3,870,694A. Google Patents. Available at:

-

[4] EMBL-EBI. MEROPS - the Peptidase Database: Z-Phe-Ile Inhibitors. Available at: [Link]

-

[5] Boderke, P., et al. Formulation comprising GLP-1. US Patent 8,492,330B2. Google Patents. Available at:

-

[3] Castro, B., et al. Peptide derivatives inhibitors of acidic proteases, process for their preparation and medicaments containing them. French Patent FR2531951A1. Google Patents. Available at:

Sources

- 2. US3870694A - Peptide synthesis with n-hydroxy-5-norbornene-2,3-dicarboximide - Google Patents [patents.google.com]

- 3. FR2531951A1 - PEPTIDE DERIVATIVES INHIBITORS OF ACIDIC PROTEASES, PROCESS FOR THEIR PREPARATION AND MEDICAMENTS CONTAINING THEM - Google Patents [patents.google.com]

- 4. MEROPS - the Peptidase Database [ebi.ac.uk]

- 5. US8492330B2 - Formulation comprising GLP-1 - Google Patents [patents.google.com]

Technical Whitepaper: Physicochemical Profiling and Stereoselective Applications of Z-Phe-Ile-OH

Executive Summary

In the landscape of advanced peptide synthesis and drug development, the structural integrity of intermediate building blocks dictates the efficacy of the final therapeutic molecule. Z-Phe-Ile-OH (Carbobenzoxy-L-phenylalanyl-L-isoleucine) serves as a critical N-protected dipeptide intermediate[]. This whitepaper explores its molecular characteristics, the mechanistic rationale behind its use in convergent peptide synthesis, and provides a self-validating protocol for stereoselective coupling.

Molecular Characterization and Quantitative Data

Z-Phe-Ile-OH is highly valued in both solid-phase and solution-phase peptide synthesis due to its pre-formed, sterically demanding dipeptide sequence[2]. The N-terminus is protected by a benzyloxycarbonyl (Z or Cbz) group, which provides robust stability against premature degradation while facilitating controlled carboxyl activation during subsequent elongation steps.

Table 1: Quantitative Physicochemical Profile of Z-Phe-Ile-OH

| Parameter | Value |

| Chemical Name | N-Benzyloxycarbonyl-L-phenylalanyl-L-isoleucine |

| CAS Registry Number | 13123-01-8 |

| Molecular Formula | C23H28N2O5 |

| Molecular Weight | 412.4788 g/mol |

| Density | 1.193 g/cm³ |

| Stereochemistry | L, L |

| SMILES String | CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

(Data aggregated from standardized chemical registries[],[2])

Mechanistic Causality in Experimental Design

When synthesizing complex peptides, activating the C-terminal carboxyl group of a peptide fragment inherently risks epimerization (racemization) via the formation of a highly reactive oxazolone intermediate.

-

The Protective Role of the Z-Group : The urethane nature of the Z-protecting group reduces the nucleophilicity of the N-terminal carbonyl oxygen. This electronic dampening significantly suppresses the kinetic pathway leading to oxazolone formation compared to standard N-acyl groups.

-

Epimerization Control at Isoleucine : Activating the C-terminus of a dipeptide (the Isoleucine residue in Z-Phe-Ile-OH) is riskier than activating a single, urethane-protected amino acid. To counteract this, specialized coupling additives such as N-hydroxy-5-norbornene-2,3-dicarboximide (HONBI) are employed. HONBI rapidly converts the highly reactive, epimerization-prone O-acylisourea intermediate—typically formed by carbodiimides like DCC—into a stable yet highly reactive active ester[3].

Self-Validating Experimental Protocol: Stereoselective Coupling

The following methodology details the solution-phase coupling of Z-Phe-Ile-OH with an amino acid ester (e.g., H-Gly-OBzl) utilizing HONBI and N,N'-Dicyclohexylcarbodiimide (DCC)[3]. As a Senior Application Scientist, I have structured this protocol as a self-validating system : the integrated aqueous workup acts as a chemical validation step, while the final crystallization acts as a chiral validation step, inherently isolating the optically pure L-isomer.

Step-by-Step Methodology

Step 1: Reagent Solubilization (Initialization)

-

Action : Dissolve 2.5 mmol of Z-Phe-Ile-OH and 2.5 mmol of H-Gly-OBzl·p-toluenesulfonate in a solvent mixture of 40 mL tetrahydrofuran (THF) and 20 mL ethyl acetate.

-

Causality : A mixed solvent system is critical here. It balances the solubility of the hydrophobic Z-Phe-Ile-OH and the highly polar amine salt, ensuring a homogeneous reaction matrix that prevents localized concentration spikes.

Step 2: Base and Additive Introduction

-

Action : Add 2.5 mmol of N-ethylmorpholine (NEM) and 3.0 mmol (1.2 eq) of HONBI to the solution.

-

Causality : NEM acts as a mild, sterically hindered base that neutralizes the p-toluenesulfonate salt, liberating the free nucleophilic amine without acting as a competing nucleophile. HONBI is introduced in slight excess to act as the primary racemization suppressant, poised to immediately intercept the activated carboxylate[3].

Step 3: Carboxyl Activation and Coupling

-

Action : Cool the system in an ice bath (0°C) and add 2.5 mmol of DCC. Stir for 2 hours at 0°C, then remove the ice bath and stir for 4 hours at room temperature.

-

Causality : The initial low temperature controls the exothermic formation of the O-acylisourea, minimizing the thermal energy available for the kinetic pathway to the oxazolone. The subsequent warming to room temperature drives the nucleophilic attack of the amine on the HONBI-active ester to thermodynamic completion[3].

Step 4: Self-Validating Aqueous Workup (Chemical Validation)

-

Action : Dilute the reaction with 80 mL of ethyl acetate. Wash the organic layer sequentially with 4% aqueous NaHCO3, 1N HCl, and distilled water.

-

Causality : This step chemically validates the reaction's success. The NaHCO3 wash selectively deprotonates and extracts unreacted Z-Phe-Ile-OH and the acidic HONBI byproduct into the aqueous layer. The HCl wash protonates and removes unreacted amines and NEM. Only the neutral target peptide (Z-Phe-Ile-Gly-OBzl) remains in the organic phase[3].

Step 5: Chiral Validation via Crystallization

-

Action : Concentrate the organic layer under reduced pressure and recrystallize the residue from ethanol and petroleum ether.

-

Causality : The L,L,L-peptide crystallizes preferentially. Optical purity is validated by polarimetry (target [α]D ≈ -12.5° in ethanol), confirming the absolute absence of the DL-epimer and proving the stereochemical integrity of the Z-Phe-Ile-OH coupling[3].

Workflow Visualization

Stereoselective peptide coupling workflow of Z-Phe-Ile-OH utilizing HONBI and DCC.

References

-

[3] Google Patents. "US3870694A - Peptide synthesis with n-hydroxy-5-norbornene-2,3-dicarboximide". Available at:

Sources

The Benzyloxycarbonyl (Z) Protecting Group in Peptide Synthesis: Mechanisms, Applications, and Protocols

Executive Summary

The synthesis of complex peptides requires rigorous control over highly reactive functional groups to prevent unwanted side reactions, oligomerization, and racemization. The benzyloxycarbonyl group—commonly abbreviated as the Z or Cbz group—is a foundational amine-protecting group that revolutionized peptide chemistry. By converting nucleophilic primary and secondary amines into stable carbamates, the Z group provides robust protection during peptide bond formation. This technical guide explores the mechanistic causality behind Z-group protection and deprotection, its orthogonality in modern synthetic strategies, and provides self-validating experimental protocols for its application.

Historical Context and Strategic Significance

Before the 1930s, the controlled synthesis of oligopeptides was severely limited by the lack of removable protecting groups. This paradigm shifted when1[1]. This "epoch-making" discovery allowed chemists to temporarily mask the α-amino group, couple the carboxylic acid to another amino acid, and subsequently remove the Z group without cleaving the newly formed peptide bond[1].

Today, while the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups dominate α-amine protection in Solid-Phase Peptide Synthesis (SPPS), the Z group remains indispensable for orthogonal side-chain protection (e.g., protecting the ε-amino group of Lysine) and in specialized solution-phase syntheses[1].

Mechanistic Principles of Z-Protection

Carbamate Formation and Nucleophilicity Suppression

The fundamental logic of the Z group lies in electronic delocalization. When an amine reacts with2[2], it forms a carbamate. The nitrogen's lone pair, which is normally highly nucleophilic, becomes conjugated with the adjacent carbonyl π -system. This resonance stabilization drastically reduces the amine's nucleophilicity, rendering it inert during the subsequent activation of the C-terminal carboxylic acid (e.g., via DCC/HOBt coupling).

Orthogonality and Stability Profile

A protecting group is only as useful as its ability to withstand specific reaction conditions while remaining selectively labile under others. The Z group is highly valued for its orthogonality against standard Fmoc and Boc deprotection conditions.

Quantitative Data: Z-Group Stability Profile

| Condition | Reagent | Z-Group Stability | Mechanistic Rationale |

|---|---|---|---|

| Mild Base | Piperidine (20% in DMF) | Stable | Carbamates resist mild nucleophilic attack due to resonance stabilization. |

| Mild Acid | Trifluoroacetic Acid (TFA) | Stable | Insufficient acidity to effectively protonate the carbamate oxygen. |

| Strong Acid | HBr in Acetic Acid (33%) | Labile (Cleaved) | Strong protonation enables SN2 attack by the bromide ion on the benzylic carbon. | | Reduction | H2 , Pd/C | Labile (Cleaved) | Benzylic C-O bond undergoes surface-catalyzed hydrogenolysis. |

Deprotection Mechanisms: Causality and Logic

The Z group can be cleaved through two primary, orthogonal pathways: catalytic hydrogenolysis and strong acidolysis. Understanding the causality of these mechanisms is critical for troubleshooting complex syntheses.

Catalytic HydrogenolysisCatalytic hydrogenolysis utilizes hydrogen gas ( H2 ) and a palladium catalyst (Pd/C)[3]. The reaction is driven by the adsorption of the benzylic moiety onto the palladium surface, which facilitates the cleavage of the benzylic C-O bond. This releases toluene and an unstable carbamic acid intermediate. The carbamic acid spontaneously decarboxylates (releasing CO2 gas) to yield the free amine. This method is exceptionally clean because the byproducts (toluene and CO2 ) are volatile[3].

Acidolytic Cleavage (HBr/AcOH)

When hydrogenolysis is incompatible (e.g., in the presence of reducible sulfur-containing residues like Methionine or Cysteine), 3[3]. The mechanism relies on the protonation of the carbamate carbonyl oxygen, which increases the electrophilicity of the benzylic carbon. The bromide ion then executes an SN2 -like nucleophilic attack, cleaving the bond to form benzyl bromide and carbamic acid, which again decarboxylates. Because benzyl carbocations can form and alkylate electron-rich side chains (like Tryptophan or Tyrosine), nucleophilic scavengers (e.g., anisole) must be added to the reaction mixture.

Caption: Workflow of Z-group protection, peptide coupling, and orthogonal deprotection pathways.

Caption: Mechanistic pathways for Z-group deprotection via hydrogenolysis and acidolysis.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure experimental trustworthiness.

Protocol A: Introduction of the Z Group (Schotten-Baumann Conditions)

Causality: This biphasic reaction uses an aqueous base ( NaHCO3 ) to neutralize the HCl generated when the amine attacks . Maintaining a pH between 8 and 10 is critical; lower pH protonates the amine (killing nucleophilicity), while higher pH risks racemization of the amino acid.

-

Preparation: Dissolve the free amino acid (10 mmol) in 10% aqueous NaHCO3 (25 mL) and dioxane (25 mL). Cool the biphasic mixture to 0 °C in an ice bath.

-

Addition: Dropwise, add Cbz-Cl (12 mmol, 1.2 eq) over 30 minutes under vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the Z-protected amino acid. Extract with ethyl acetate (3 x 30 mL).

-

Validation: Perform TLC (Ninhydrin stain). The starting material will stain purple (free amine), whereas the successful product will not stain, confirming the amine is fully protected.

Protocol B: Deprotection via Catalytic Hydrogenolysis

Causality: 4[4]. The reaction is driven to completion by the irreversible off-gassing of CO2 .

-

Preparation: Dissolve the Z-protected peptide (1 mmol) in anhydrous methanol (20 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10% w/w). Caution: Pd/C is pyrophoric; add under an inert argon atmosphere.

-

Hydrogenation: Purge the flask with H2 gas and maintain under a balloon of H2 at room temperature. Stir vigorously for 2–4 hours.

-

Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol. Concentrate the filtrate under reduced pressure.

-

Validation: Monitor via LC-MS. The product mass should shift by -134 Da (loss of the Z group). The evolution of CO2 bubbles during the reaction serves as a real-time visual indicator of successful cleavage.

Protocol C: Deprotection via Acidolysis (HBr/AcOH)

Causality: 5[5]. Anisole is added as a carbocation scavenger to prevent the highly reactive benzyl cations from alkylating the peptide.

-

Preparation: Place the Z-protected peptide (1 mmol) in a dry round-bottom flask. Add anisole (10 mmol, 10 eq) as a scavenger.

-

Cleavage: In a fume hood, slowly add 5 (10 mL)[5]. Stir at room temperature for 60 minutes.

-

Precipitation: Pour the reaction mixture into 100 mL of ice-cold anhydrous diethyl ether. The deprotected peptide will precipitate as an HBr salt.

-

Workup: Centrifuge or filter the precipitate. Wash the pellet thoroughly with cold diethyl ether (3 x 20 mL) to remove residual acetic acid, anisole, and benzyl bromide byproducts.

-

Validation: Dissolve a small aliquot of the precipitate in water and perform a Ninhydrin test; a strong purple color validates the successful liberation of the free amine.

References

- Wikipedia - Peptide synthesis URL

- Benchchem - The Carboxybenzyl (Z)

- Total Synthesis - Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism URL

- Benchchem - The Benzyloxycarbonyl (Cbz or Z)

- Suzhou Highfine Biotech - Amino protecting group—benzyloxycarbonyl (Cbz)

- Master Organic Chemistry - Amine Protection and Deprotection URL

- Benchchem - Protocol for the Deprotection of the Benzyl Carbamate (Cbz)

Sources

Unlocking the Potential of Phenylalanyl-Isoleucine (Phe-Ile) Dipeptides: A Technical Guide to Emerging Applications

Executive Summary

Phenylalanyl-isoleucine (Phe-Ile), a dipeptide composed of an aromatic phenylalanine and a branched-chain isoleucine, has traditionally been viewed merely as a transient intermediate in protein metabolism. However, recent advances in supramolecular chemistry, metabolomics, and materials science have redefined its utility. Driven by its unique amphipathic structural dynamics, Phe-Ile is now at the forefront of diverse applications—from serving as a highly specific diagnostic biomarker for endometriosis[1] to acting as the core building block for high-efficiency piezoelectric energy harvesters[2].

This technical guide synthesizes the physicochemical properties, clinical diagnostic workflows, and materials engineering protocols associated with Phe-Ile, providing a self-validating framework for researchers looking to leverage this dipeptide in advanced applications.

Physicochemical Architecture and Self-Assembly Dynamics

The functional versatility of Phe-Ile stems from its distinct molecular architecture. The presence of the aromatic side chain from phenylalanine contributes significant hydrophobicity and enables π−π stacking, while the branched aliphatic chain of isoleucine adds steric bulk and further hydrophobic character[3].

In aqueous environments, these properties drive the dipeptide to self-assemble into highly ordered supramolecular structures. Unlike random aggregation, the specific stereoisomeric combination of Phe and Ile dictates packing into alternating hydrophobic and hydrophilic layers, which can form water-filled channels or distinct nanospheres depending on solvent conditions and terminal protection[4].

Quantitative Data Summary

To facilitate experimental design, the core physicochemical and functional parameters of Phe-Ile are summarized below:

| Property / Parameter | Value / Characteristic | Functional Implication in Research |

| Molecular Formula | C15H22N2O3[3] | Compact structure facilitating rapid cellular uptake via peptide transporters. |

| Molecular Weight | 278.35 g/mol [3] | Low mass allows for efficient LC-MS/MS detection and high mobility in matrices. |

| Hydrophobicity | High (Aromatic + Branched)[3] | Drives self-assembly into amphipathic layers and nanostructures in polar solvents[4]. |

| Diagnostic AUC (Serum) | 0.81 (Endometriosis)[1] | High discriminatory ability as a minimally invasive metabolic biomarker[1]. |

| Piezoelectric Output | 56 pC/N (Boc-protected)[2] | Enables highly efficient mechanical-to-electrical energy conversion in hybrid fibers[2]. |

Clinical Diagnostics: Phe-Ile as a Metabolic Biomarker

Recent metabolomic profiling has identified Phe-Ile as a novel, highly discriminatory biomarker for peritoneal endometriosis (PE)[1]. In healthy physiological states, Phe-Ile is rapidly hydrolyzed. However, in the dysregulated microenvironment of endometriotic lesions, altered cellular metabolism, high rates of cell division, and localized protein degradation lead to the shedding and accumulation of Phe-Ile in the peritoneal fluid[1]. This localized accumulation subsequently diffuses into systemic circulation, allowing for minimally invasive serum detection[1]. Interestingly, Phe-Ile has also been identified as a specific metabolic signature in the in vitro digestion of processed meats (e.g., bacon), highlighting its stability and utility as an intake biomarker in nutritional epidemiology[5].

Fig 1: Pathophysiological shedding and systemic circulation of Phe-Ile in endometriosis.

Protocol 1: Targeted LC-MS/MS Quantification of Phe-Ile in Biological Fluids

Objective: Quantify trace levels of Phe-Ile to validate its presence as a biomarker.

-

Matrix De-proteination: Add 3 volumes of cold (-20°C) methanol to 1 volume of serum or peritoneal fluid.

-

Causality: Rapid solvent-induced precipitation denatures high-molecular-weight proteins while preserving the solubility of the low-molecular-weight Phe-Ile (278.35 g/mol )[3], preventing target occlusion and thermal degradation.

-

-

Isotopic Spiking (Self-Validation): Spike the sample with a heavy-isotope labeled internal standard (e.g., 13C-Phe-Ile).

-

Causality: This corrects for matrix effects and ion suppression during electrospray ionization, ensuring quantitative trustworthiness across different biological samples.

-

-

Chromatographic Resolution: Inject the supernatant onto a C18 reverse-phase column using a water/acetonitrile gradient with 0.1% formic acid.

-

Causality: The highly hydrophobic nature of the aromatic (Phe) and branched (Ile) side chains[3] requires a non-polar stationary phase for adequate retention and baseline separation from hydrophilic interferents.

-

-

MRM Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM).

-

Causality: Monitoring specific precursor-to-product ion transitions eliminates false positives from isobaric compounds, ensuring absolute specificity.

-

Materials Science: Piezoelectric Energy Harvesting

Beyond biology, the self-assembling nature of Phe-Ile has been harnessed to create advanced hybrid biomaterials. By functionalizing the dipeptide and embedding it into biocompatible polymers via electrospinning, researchers have engineered microfibers capable of converting mechanical stress into electrical energy[2]. These fibers exhibit a remarkable piezoelectric coefficient of 56 pC/N, making them prime candidates for portable and wearable energy harvesters[2].

Fig 2: Workflow for engineering piezoelectric Boc-Phe-Ile@PLLA hybrid microfibers.

Protocol 2: Fabrication of Piezoelectric Boc-Phe-Ile@PLLA Microfibers

Objective: Engineer hybrid biopolymer fibers for mechanical-to-electrical energy conversion.

-

N-Terminal Functionalization: React Phe-Ile with di-tert-butyl dicarbonate (Boc2O) in a 1,4-dioxane/water/NaOH mixture[2].

-

Causality: The bulky Boc group protects the N-terminus and introduces steric hindrance. This prevents random, amorphous hydrogen bonding and forces the dipeptide to self-assemble into uniform nanospheres (0.18–1.26 µm)[2].

-

-

Polymer Matrix Integration: Disperse the Boc-Phe-Ile nanospheres into a Poly(L-lactic acid) (PLLA) solution.

-

Causality: PLLA acts as a biocompatible, flexible dielectric matrix. The dispersion creates Maxwell-Wagner interfacial polarization at the boundary between the peptide nanospheres and the polymer, which is critical for charge mobility[2].

-

-

High-Voltage Electrospinning: Extrude the doped solution through a spinneret under a high-voltage electric field.

-

Causality: The intense electric field not only draws the solution into microfibers but simultaneously aligns the molecular dipoles within the peptide nanospheres[2]. This alignment is the fundamental mechanism generating the piezoelectric response.

-

-

Validation & Testing:

-

Self-Validation: Confirm fiber morphology via Scanning Electron Microscopy (SEM). Fibers must exhibit diameters between 0.9 and 1.8 µm[2] before proceeding. Once validated, apply periodic mechanical force to measure the piezoelectric output.

-

Pharmacological Applications: Peptidomimetics in Enzyme Inhibition

In drug development, the Phe-Ile sequence serves as a critical recognition motif. For instance, the tripeptide sequence Phe-Ile-Val is a known substrate for HIV-1 protease[6]. Because linear peptides are rapidly degraded by gastric proteases and plasma enzymes, researchers have developed cyclic peptidomimetics based on the Phe-Ile-Val motif[6].

By incorporating a 15-membered macrocycle that imitates this sequence, drug developers can constrain the molecule into its bioactive conformation[6].

-

Causality: Cyclization eliminates the flexible, vulnerable N- and C-termini, protecting the internal amide bonds from enzymatic cleavage while maintaining the precise spatial arrangement required to competitively bind and inhibit the HIV-1 protease active site[6]. This approach provides a blueprint for utilizing Phe-Ile motifs in the design of stable, water-soluble enzyme inhibitors.

References

- Source: medrxiv.

- Source: cymitquimica.

- Source: nih.

- Source: mdpi.

- Source: mdpi.

- Source: acs.

Sources

- 1. medrxiv.org [medrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. CAS 22951-94-6: L-Phenylalanyl-L-isoleucine | CymitQuimica [cymitquimica.com]

- 4. Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine | MDPI [mdpi.com]

- 5. Metabolic Signatures of 10 Processed and Non-processed Meat Products after In Vitro Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Commercial Sourcing and Analytical Validation of Z-Phe-Ile-OH in Peptide Therapeutics

Executive Summary

In the landscape of modern peptide therapeutics, the sourcing and validation of high-purity dipeptide building blocks are critical to minimizing cumulative errors during solid-phase peptide synthesis (SPPS). Z-Phe-Ile-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-isoleucine, CAS: 13123-01-8) serves as a highly specialized intermediate[]. It is predominantly utilized in the synthesis of complex protease inhibitors—such as pepstatin analogues targeting acidic proteases like renin and pepsin[2]—and in the development of Glucagon-Like Peptide-1 (GLP-1) receptor agonists and Exendin analogues[3]. This technical guide provides a comprehensive framework for sourcing, validating, and integrating commercial batches of Z-Phe-Ile-OH into advanced drug development pipelines.

Chemical Profile & Mechanistic Utility

Z-Phe-Ile-OH is a protected dipeptide consisting of phenylalanine and isoleucine. The N-terminus is protected by a benzyloxycarbonyl (Z or Cbz) group.

Mechanistic Rationale for Z-Protection: The choice of the Z-group over standard Fmoc or Boc protection in specific synthetic routes is driven by orthogonal cleavage requirements. The Z-group is highly stable to the acidic conditions used to remove Boc groups (e.g., TFA) and the basic conditions used to remove Fmoc groups (e.g., piperidine). It is exclusively cleaved via catalytic hydrogenolysis (Pd/C, H₂) or strong acids like HF. This orthogonality allows chemists to build complex, branched peptide architectures—such as specific renin inhibitors—without risking premature N-terminal deprotection[2]. Furthermore, the bulky nature of the Cbz group provides steric shielding, which suppresses racemization at the phenylalanine α -carbon during subsequent carboxyl activation[4].

Quantitative Data: Physicochemical Properties

To ensure accurate stoichiometric calculations and predict chromatographic behavior, the physicochemical properties of Z-Phe-Ile-OH are summarized below[].

| Property | Value | Experimental Relevance |

| Molecular Formula | C₂₃H₂₈N₂O₅ | Dictates the exact mass for LC-MS validation. |

| Molecular Weight | 412.48 g/mol | Critical for precise molar equivalent calculations during SPPS. |

| Density | 1.193 g/cm³ | Influences dissolution kinetics in polar aprotic solvents (DMF, NMP). |

| LogP (Estimated) | ~3.5 | Indicates high lipophilicity; requires a high organic mobile phase for RP-HPLC elution. |

Commercial Sourcing Strategy

Procuring Z-Phe-Ile-OH requires vetting suppliers based on their synthetic scale capabilities and purity guarantees. Impurities in dipeptide building blocks—particularly diastereomers (e.g., Z-D-Phe-L-Ile-OH) or truncated sequences—will propagate through the entire synthesis, drastically reducing the final yield of the active pharmaceutical ingredient (API).

Commercial Suppliers of Z-Phe-Ile-OH

| Supplier | CAS Number | Available Grades | Target Application |

| BOC Sciences | 13123-01-8 | >98% (cGMP available) | API manufacturing, GLP-1 analogues[] |

| Alfa Chemistry | 13123-01-8 | Research Grade | Pre-clinical in vitro assays[5] |

| Atomax Chemicals | 13123-01-8 | >95% | General solution-phase peptide synthesis |

| ChemicalBook Network | 13123-01-8 | Variable (90-99%) | Early-stage discovery screening[6] |

Analytical Validation Protocol (Quality Control)

Trustworthiness Principle: Never assume supplier purity. Every commercial batch must be subjected to a self-validating analytical QC system before integration into a synthetic pipeline.

The following RP-HPLC and LC-MS protocol is designed to detect des-Z impurities, uncoupled amino acids, and diastereomeric contaminants.

Step 1: Sample Preparation

-

Action: Dissolve 1.0 mg of the commercial Z-Phe-Ile-OH in 1.0 mL of 50% Acetonitrile / 50% Milli-Q Water.

-

Causality: The 50% organic composition ensures complete dissolution of the highly hydrophobic Z-protected dipeptide while remaining compatible with the initial conditions of the HPLC gradient, preventing sample precipitation at the column head.

Step 2: RP-HPLC Method Setup

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Causality: TFA acts as an ion-pairing agent. It protonates the free C-terminal carboxylic acid of the isoleucine residue, suppressing secondary interactions with residual silanols on the stationary phase and resulting in sharp, symmetrical peaks.

Step 3: Gradient Execution & Detection

-

Gradient: 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

-

Detection: UV absorbance at 214 nm (peptide bond) and 254 nm (aromatic rings).

-

Causality: A shallow gradient is critical. Des-Z impurities (polar) will elute in the first 5 minutes. The intact Z-Phe-Ile-OH will elute late (typically 14-16 minutes). Diastereomeric impurities (which have nearly identical hydrophobicity) rely on subtle differences in column interaction kinetics and require this gradual organic increase for baseline resolution.

Step 4: Mass Confirmation (LC-MS)

-

Action: Confirm the identity of the main peak via Electrospray Ionization (ESI+).

-

Validation: The system is validated if a dominant mass-to-charge ratio (m/z) of 413.2[M+H]⁺ and 435.2 [M+Na]⁺ is observed, confirming the intact C₂₃H₂₈N₂O₅ structure.

Application Workflow: Peptide Elongation

Once validated, Z-Phe-Ile-OH is typically coupled to a growing peptide chain (e.g., a resin-bound amine) to synthesize larger protease inhibitors[2].

Step 1: Carboxyl Activation

-

Action: In a dry vial, combine Z-Phe-Ile-OH (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents). Dissolve in anhydrous DMF. Add DIPEA (6.0 equivalents).

-

Causality: Isoleucine is branched at the β -carbon, making its carboxyl group sterically hindered and notoriously sluggish to couple. HATU generates a highly reactive O-7-azabenzotriazol-1-yl active ester. DIPEA, a non-nucleophilic base, deprotonates the carboxylic acid without attacking the active ester. The slight deficit of HATU (2.9 eq vs 3.0 eq) prevents the capping of the resin-bound amine by unreacted uronium species.

Step 2: Coupling Reaction

-

Action: Transfer the activated mixture to the peptide resin. Agitate at room temperature for 2 hours.

-

Causality: Extended coupling time is required due to the steric bulk of both the Z-protecting group and the Isoleucine side chain.

Step 3: Reaction Validation (Kaiser Test)

-

Action: Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test on a few resin beads.

-

Validation: A yellow bead indicates complete coupling (no free primary amines). A blue bead indicates incomplete coupling, triggering a self-correcting double-coupling cycle using a different chemistry (e.g., DIC/Oxyma) to overcome sequence-specific aggregation.

Workflow Visualization

Fig 1. End-to-end workflow from commercial sourcing of Z-Phe-Ile-OH to final API synthesis.

Sources

- 2. FR2531951A1 - PEPTIDE DERIVATIVES INHIBITORS OF ACIDIC PROTEASES, PROCESS FOR THEIR PREPARATION AND MEDICAMENTS CONTAINING THEM - Google Patents [patents.google.com]

- 3. US8492330B2 - Formulation comprising GLP-1 - Google Patents [patents.google.com]

- 4. US3870694A - Peptide synthesis with n-hydroxy-5-norbornene-2,3-dicarboximide - Google Patents [patents.google.com]

- 5. Z-PHE-ILE-OH (CAS No. 13123-01-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 6. Z-PHE-ILE-OH CAS#: 13123-01-8 [m.chemicalbook.com]

Methodological & Application

protocol for coupling Z-Phe-Ile-OH to an amino acid

Application Note: High-Fidelity Fragment Condensation of Z-Phe-Ile-OH Using Advanced Uronium/Oxyma Chemistries

Introduction

Fragment condensation is a highly effective strategy for assembling complex peptides and proteins, but it introduces a significant risk of epimerization (racemization) at the C-terminal residue of the activated fragment[1]. The coupling of the fully protected dipeptide Z-Phe-Ile-OH to an amino acid or peptide sequence represents a particularly challenging [2+1] condensation. Isoleucine (Ile) possesses a β -branched side chain, which imposes severe steric hindrance during the coupling event. This steric bulk reduces the reaction rate, prolonging the lifetime of the activated C-terminal intermediate and thereby increasing its susceptibility to oxazolone-mediated epimerization[2]. This guide outlines the mechanistic rationale and a self-validating protocol for achieving high-yield, stereochemically pure couplings of Z-Phe-Ile-OH.

Mechanistic Insights: Causality in Reagent Selection

When Z-Phe-Ile-OH is activated by a coupling reagent, the carboxyl group of the Isoleucine is converted into a highly reactive intermediate. Because the N-terminus of the Ile residue is acylated by the Phenylalanine (Phe) residue, the carbonyl oxygen of this preceding peptide bond can nucleophilically attack the activated Ile-carboxyl group. This intramolecular attack forms a 5(4H)-oxazolone ring[2].

The proton at the chiral α -carbon of the oxazolone is highly acidic. It is easily abstracted by the tertiary base (e.g., DIPEA) used in the reaction, yielding an achiral enolate. Reprotonation can occur from either face, leading to inversion of stereochemistry (epimerization to D-allo-isoleucine) upon subsequent aminolysis.

To outcompete oxazolone formation, the activation must rapidly yield a stable but highly reactive ester. HATU paired with HOAt or OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) accelerates the aminolysis step, effectively minimizing the window for racemization[3][4]. Furthermore, replacing standard DIPEA with 2,4,6-collidine reduces base-catalyzed enolization due to collidine's lower basicity and higher steric bulk.

Caption: Divergent pathways of activated Z-Phe-Ile-OH leading to epimerization or desired coupling.

Comparative Data: Reagent Efficacy

The choice of coupling additive directly impacts the stereochemical purity of the final product. Studies on epimerization-prone sequences (such as Histidine or Cysteine segment couplings) demonstrate that Oxyma and HOAt significantly outperform traditional HOBt in suppressing the formation of D-epimers[4].

Table 1: Comparative Epimerization of Epimerization-Prone Residues[4]

| Peptide Fragment Model | Coupling System | D/L Epimer Ratio (%) |

|---|---|---|

| H-Gly-His-Phe-NH₂ | HOBt / DIC | 5.1 |

| H-Gly-His-Phe-NH₂ | Oxyma / DIC | 3.0 |

| H-Gly-His-Phe-NH₂ | HOAt / DIC | 1.9 |

| H-Gly-His-Phe-NH₂ | Oxyma-B / DIC | 1.0 |

Note: While HOAt is highly effective, Oxyma provides comparable or superior stereochemical protection without the explosive hazards associated with benzotriazole-based reagents[4].

Experimental Protocol: Solution-Phase Coupling of Z-Phe-Ile-OH

This protocol outlines the solution-phase [2+1] fragment condensation of Z-Phe-Ile-OH to an amino acid ester (e.g., H-Ala-OMe·HCl) using HATU and OxymaPure to ensure high yield and stereochemical fidelity.

Materials:

-

Z-Phe-Ile-OH (Carboxylic acid fragment, 1.0 eq)

-

H-Amino Acid-Ester·HCl (Amine fragment, 1.1 eq)

-

HATU (Coupling reagent, 1.1 eq)[3]

-

OxymaPure (Additive, 1.1 eq)[4]

-

2,4,6-Collidine (Base, 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation of the Amine Free Base : In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the H-Amino Acid-Ester·HCl (1.1 eq) in anhydrous DMF (approx. 5-10 mL per mmol). Add 1.1 eq of 2,4,6-collidine to neutralize the hydrochloride salt. Stir for 5 minutes at room temperature.

-

Pre-activation of Z-Phe-Ile-OH : In a separate vial, dissolve Z-Phe-Ile-OH (1.0 eq), HATU (1.1 eq), and OxymaPure (1.1 eq) in anhydrous DMF. Cool the mixture to 0 °C using an ice bath.

-

Base Addition : Add 2,4,6-collidine (1.9 eq) to the chilled Z-Phe-Ile-OH solution. Stir at 0 °C for exactly 3 to 5 minutes to generate the Oxyma active ester[5]. Causality Note: Pre-activation at 0 °C reduces the kinetic energy available for the intramolecular oxazolone cyclization, locking the stereocenter before the amine is introduced.

-

Coupling : Transfer the pre-activated Z-Phe-Ile-OH solution dropwise to the flask containing the amine free base.

-

Reaction Progression : Allow the reaction mixture to slowly warm to room temperature. Stir for 2 to 4 hours. Monitor the reaction progress via TLC or LC-MS until the Z-Phe-Ile-OH is fully consumed[3].

-

Work-up : Dilute the reaction mixture with Ethyl Acetate (EtOAc, 10x volume) and transfer to a separatory funnel.

-

Washing (Self-Validating Purification) :

-

Wash sequentially with 1 N HCl (3x) to remove unreacted amine, collidine, and residual HATU byproducts.

-

Wash with 1 N NaHCO₃ (3x) to remove unreacted Z-Phe-Ile-OH and acidic additives (Oxyma).

-

Wash with saturated NaCl (brine, 1x)[4].

-

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude protected tripeptide.

Caption: Step-by-step workflow for the solution-phase fragment condensation of Z-Phe-Ile-OH.

Trustworthiness & Quality Control (Self-Validating System)

To ensure the protocol has succeeded without compromising the stereointegrity of the Isoleucine residue, the following self-validating checks must be performed on the crude product:

-

LC-MS Analysis : Confirms the mass of the desired product (e.g., [M+H]⁺ and [M+Na]⁺). The absence of a mass corresponding to [M - H₂O + Oxyma] validates that no stable Oxyma-adduct impurities formed—a known side reaction if the amine is sterically hindered or unreactive[6].

-

Diastereomeric Resolution via RP-HPLC : Because epimerization of L-Ile yields D-allo-Ile, the resulting coupled product will be a mixture of diastereomers (e.g., Z-L-Phe-L-Ile-L-AA vs. Z-L-Phe-D-allo-Ile-L-AA). These diastereomers can typically be resolved on standard reverse-phase HPLC (RP-HPLC) without needing a chiral stationary phase. A gradient of 10-90% Acetonitrile in Water (0.1% TFA) over 30 minutes is standard for quantifying the D-epimer peak[1][4].

References

-

Peptide Synthesis via Fragment Condensation. Springer Nature Experiments. [Link]

-

Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. National Institutes of Health (PMC).[Link]

-

Epimerisation in Peptide Synthesis. MDPI. [Link]

Sources

Application Note: Z-Phe-Ile-OH as a Versatile Substrate and Precursor in Protease Inhibitor Development

Target Audience: Researchers, biochemists, and drug development professionals specializing in enzymology and peptide-based therapeutics.

Introduction and Mechanistic Rationale

In the landscape of protease research and targeted drug design, the selection of appropriate substrates and inhibitor precursors is critical for mapping enzyme active sites and developing high-affinity therapeutics. Z-Phe-Ile-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-isoleucine) is a highly versatile dipeptide derivative utilized extensively in both the functional profiling of proteases and the bottom-up synthesis of competitive inhibitors[1].

As a Senior Application Scientist, it is essential to understand the structural causality behind this molecule's efficacy:

-

The Z-Group (Benzyloxycarbonyl): This N-terminal protecting group serves a dual purpose. Biochemically, it provides critical lipophilicity that mimics the extended polypeptide chain, allowing the molecule to anchor securely into the hydrophobic S3/S4 subsites of proteases. Chemically, it protects the N-terminus from unwanted degradation by exopeptidases (aminopeptidases) during assays[2].

-

Phenylalanine (Phe - P2 Position): The bulky, aromatic side chain of phenylalanine acts as a primary recognition motif for the S2 pocket of many chymotrypsin-like serine proteases and cathepsins.

-

Isoleucine (Ile - P1 Position): The branched aliphatic chain of isoleucine dictates specificity for the S1 pocket.

Depending on the target, Z-Phe-Ile-OH can act as a direct substrate (e.g., for Carboxypeptidase Y, which cleaves the C-terminal amino acid)[3] or as a synthetic precursor for transition-state inhibitors. For instance, coupling the C-terminus of Z-Phe-Ile-OH to statine (Sta) yields potent inhibitors (e.g., Z-Phe-Ile-Sta-Ala-Sta-OMe) against acidic proteases like renin and pepsin[1].

Diagram 1: Structural docking of Z-Phe-Ile-OH within the protease active site mapping P1-P3 pockets.

Quantitative Data: Kinetic and Inhibition Parameters

To facilitate experimental design, the following table summarizes the kinetic behavior of Z-Phe-Ile-OH and its derivatives across different protease targets. This data provides a baseline for establishing assay concentrations and evaluating synthesized inhibitors.

| Compound / Derivative | Target Protease | Functional Role | Key Parameter | Reference Context |

| Z-Phe-Ile-OH | Carboxypeptidase Y / A | Direct Substrate | Cleavage of Ile-OH bond | Analogous to Z-Phe-Gly-OH[3] |

| Z-Phe-Ile-Ala | MEROPS Peptidases | Extended Substrate | P1-P1' Cleavage | MEROPS Database[4] |

| Z-Phe-Ile-Sta-Ala-Sta-OMe | Renin / Pepsin | Competitive Inhibitor | Ki in low nM range | Transition-state analog[1] |

Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent choice and procedural step is grounded in mechanistic causality to ensure reproducibility and data integrity.

Protocol A: HPLC-Based Enzymatic Cleavage Assay using Z-Phe-Ile-OH

This protocol details the use of Z-Phe-Ile-OH to assay carboxypeptidase activity. The enzyme cleaves the substrate into Z-Phe-OH and free Isoleucine.

Materials:

-

Substrate: Z-Phe-Ile-OH (CAS: 13123-01-8)[]

-

Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl (adjust pH based on specific protease optimum).

-

Quenching Agent: 10% Trifluoroacetic acid (TFA) in water.

Step-by-Step Methodology:

-

Substrate Solubilization: Dissolve Z-Phe-Ile-OH in 100% DMSO to create a 10 mM stock. Causality: The lipophilic Z-group and aromatic Phe residue make the peptide poorly soluble in purely aqueous environments. DMSO ensures complete solvation before dilution.

-

Assay Initiation: Dilute the substrate to a final concentration of 100 µM in the assay buffer (final DMSO concentration ≤ 5% to prevent enzyme denaturation). Pre-incubate at 37°C for 5 minutes.

-

Enzyme Addition: Add the target protease (e.g., 10 nM final concentration) to initiate the reaction. Mix gently by pipetting.

-

Reaction Quenching: At designated time intervals (e.g., 5, 10, 15, 30 minutes), extract a 50 µL aliquot and mix immediately with 50 µL of 10% TFA. Causality: TFA rapidly drops the pH, denaturing the enzyme to halt catalysis instantaneously. Furthermore, TFA protonates the carboxyl groups of the peptide fragments, which is an absolute requirement for sharp peak resolution during reverse-phase HPLC.

-

HPLC Analysis: Inject 20 µL of the quenched reaction onto a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile (both containing 0.1% TFA). Monitor absorbance at 254 nm. Causality: The aromatic rings in the Z-group and Phenylalanine strongly absorb UV light at 254 nm, allowing direct quantification of the depletion of Z-Phe-Ile-OH and the appearance of Z-Phe-OH without the need for complex derivatization.

Diagram 2: Step-by-step workflow for the HPLC-based enzymatic cleavage assay of Z-Phe-Ile-OH.

Protocol B: Synthesis of a Transition-State Inhibitor Precursor

Z-Phe-Ile-OH can be utilized as the N-terminal building block for synthesizing pepstatin analogues (e.g., coupling to a statine derivative)[1].

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 equivalent of Z-Phe-Ile-OH in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 equivalents of 1-Hydroxybenzotriazole (HOBt) and cool the mixture to 0°C in an ice bath. Causality: HOBt is utilized to form an active ester intermediate. This suppresses the racemization of the chiral alpha-carbon of Isoleucine during activation.

-

Coupling: Add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) to the cooled solution. Stir for 30 minutes at 0°C. Causality: DCC acts as the primary dehydrating agent to activate the C-terminal carboxyl group of Isoleucine.

-

Amine Addition: Add 1.0 equivalent of the target amine (e.g., H-Sta-Ala-Sta-OMe) dissolved in DMF, followed by N-methylmorpholine (NMM) to adjust the pH to ~7.0. Stir at room temperature for 12 hours[1].

-

Purification: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure and purify the resulting peptide inhibitor via flash column chromatography or preparative HPLC.

References

-

MEROPS - The Peptidase Database (EMBL-EBI). Inhibitors and Substrates: Z-Phe-Ile-Ala. Retrieved from: [Link]

- Google Patents (FR2531951A1).Peptide Derivatives Inhibitors of Acidic Proteases, Process for Their Preparation and Medicaments Containing Them (Z-Phe-Ile-Sta-Ala-Sta-OMe).

-

DOKUMEN.PUB. Biocatalysis in Non-Conventional Media: Protease-catalyzed synthesis and N-terminal protecting groups. Retrieved from:[Link]

Sources

Z-Phe-Ile-OH: A Strategic Dipeptide Building Block for Modern Drug Discovery

Introduction: The Power of Dipeptidic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular entities with high specificity and therapeutic efficacy is paramount. Dipeptides, as fundamental units of proteins, offer a compelling starting point for the design of new therapeutics. Their inherent biological relevance, coupled with the vast chemical space accessible through amino acid diversity, makes them privileged scaffolds. Among these, N-benzyloxycarbonyl-L-phenylalanyl-L-isoleucine (Z-Phe-Ile-OH) emerges as a particularly valuable building block. The bulky, hydrophobic side chains of phenylalanine and isoleucine provide crucial interactions with many biological targets, while the N-terminal benzyloxycarbonyl (Z) group offers a stable yet readily cleavable protecting group, facilitating its incorporation into larger, more complex molecules.

This technical guide provides an in-depth exploration of Z-Phe-Ile-OH as a strategic building block in drug discovery. We will delve into its chemical properties, detail its application in peptide synthesis, and provide robust protocols for its use in both solid-phase and solution-phase methodologies. The causality behind experimental choices will be elucidated, empowering researchers to adapt and troubleshoot these protocols for their specific research needs.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Z-Phe-Ile-OH is fundamental to its effective use.

| Property | Value | Source |

| CAS Number | 13123-01-8 | [] |

| Molecular Formula | C23H28N2O5 | [] |

| Molecular Weight | 412.48 g/mol | [] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO | [2] |

| Storage | Store at ≤ -4 °C to ensure long-term stability | [3] |

Note: It is crucial to handle Z-Phe-Ile-OH in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Core Applications in Drug Discovery

The unique structural features of the Phe-Ile motif make it a compelling component for targeting a variety of biological systems. The hydrophobicity of this dipeptide can enhance membrane permeability and facilitate entry into cells.

-

Protease Inhibitors: The Phe-Ile sequence can mimic the natural substrate recognition sites of many proteases, making Z-Phe-Ile-OH an excellent starting point for the design of competitive inhibitors for targets such as HIV protease, hepatitis C virus (HCV) NS3/4A protease, and various matrix metalloproteinases (MMPs).

-

Peptidomimetics: By incorporating Z-Phe-Ile-OH into larger peptide sequences or non-peptidic scaffolds, researchers can develop peptidomimetics with improved pharmacokinetic properties, such as enhanced stability against proteolytic degradation.[4]

-

Targeting Protein-Protein Interactions (PPIs): The hydrophobic nature of the phenylalanine and isoleucine side chains can be leveraged to disrupt key hydrophobic interactions at the interface of protein-protein complexes, which are implicated in numerous disease states.

Experimental Protocols: Harnessing Z-Phe-Ile-OH in Synthesis

The following section provides detailed, step-by-step protocols for the incorporation of Z-Phe-Ile-OH into a growing peptide chain. These protocols are designed to be self-validating, with in-process checks to ensure successful reactions.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Z-Phe-Ile-OH

Solid-phase peptide synthesis (SPPS) is the method of choice for the routine synthesis of peptides.[5] The growing peptide is anchored to an insoluble resin support, allowing for the use of excess reagents to drive reactions to completion and easy purification by simple filtration and washing.[6]

Workflow for SPPS Incorporation of Z-Phe-Ile-OH

Caption: General workflow for SPPS.

Materials:

-

Fmoc-protected amino acid loaded resin (e.g., Fmoc-Rink Amide resin)

-

Z-Phe-Ile-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), synthesis grade

-

Methanol (MeOH), synthesis grade

-

Piperidine

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Kaiser Test Kit

Procedure:

-

Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for 30 minutes. Drain the DMF.[7]

-

Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine in DMF solution for 15 minutes. This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.[7]

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.

-

Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) indicates the presence of a free primary amine, confirming successful Fmoc deprotection.

-

Coupling of Z-Phe-Ile-OH: a. In a separate vial, dissolve Z-Phe-Ile-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow this pre-activation to proceed for 2-5 minutes.[8] The use of a coupling reagent like HBTU is essential to activate the carboxylic acid of the incoming amino acid, facilitating amide bond formation.[9] b. Add the activated Z-Phe-Ile-OH solution to the deprotected resin. c. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

-

Kaiser Test: Perform a Kaiser test. A negative result (yellow or colorless beads) indicates the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.

-

Continuation of Synthesis: The cycle of deprotection, washing, and coupling can be repeated to elongate the peptide chain.

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the Z-group (and any side-chain protecting groups) are removed. A common cleavage cocktail for Z-group removal is HBr in acetic acid or catalytic hydrogenation.

Protocol 2: Solution-Phase Peptide Synthesis (LPPS) using Z-Phe-Ile-OH

Solution-phase peptide synthesis (LPPS) offers advantages for large-scale synthesis and for peptides that are difficult to synthesize on a solid support.[5]

Workflow for Solution-Phase Coupling

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Z-Phe-Ile-OH Fragment Coupling in SPPS

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with the fragment condensation of Z-Phe-Ile-OH onto resin-bound peptide chains.

Fragment coupling is a powerful strategy for convergent peptide synthesis, but it introduces severe stereochemical and kinetic hurdles. Below, we dissect the mechanistic causes of coupling failures and provide field-proven, self-validating protocols to ensure high-yield, epimerization-free synthesis.

I. Diagnostic FAQs & Troubleshooting

Q1: Why is my Z-Phe-Ile-OH coupling yield significantly lower than standard Fmoc-amino acid couplings? A: The difficulty stems from severe steric hindrance. Isoleucine (Ile) is a β -branched amino acid, meaning the bulk of its side chain sits directly adjacent to the reactive C-terminal carbonyl. When you add the massive steric bulk of the Z-protecting group and the Phenylalanine (Phe) side chain, the nucleophilic attack trajectory for the resin-bound amine is heavily obstructed. This increases the activation energy barrier, drastically slowing down the desired amide bond formation and allowing competing side reactions (like active ester hydrolysis) to dominate [2].

Q2: I am observing a double peak with the exact same mass in my LC-MS after coupling. What is the mechanism behind this? A: You are observing epimerization (racemization), specifically the formation of the D-allo-Ile diastereomer. In standard stepwise SPPS, single amino acids are protected by urethane groups (like Fmoc, Boc, or Z), which withdraw electron density and prevent the formation of oxazolone intermediates. However, in the Z-Phe-Ile-OH fragment, the N-terminal amine of Ile is acylated by the Phe residue. Upon activation of the Ile C-terminus by a coupling reagent, the adjacent acyl oxygen rapidly attacks the activated carbonyl, forming a chirally labile oxazolone (azlactone) intermediate. The α -proton of this oxazolone is highly acidic and is easily abstracted by bases in the reaction mixture, creating an achiral enolate that resolves into a mixture of L-Ile and D-allo-Ile upon coupling [1].

Q3: Which coupling reagents provide the best balance of yield and stereochemical integrity for this fragment? A: Standard uronium salts like HBTU or HATU are highly efficient but notoriously poor at preventing oxazolone-mediated epimerization in fragment couplings. Instead, you must use reagents that either trap the activated ester faster than the oxazolone can form, or activate the acid without triggering cyclization. DIC/Oxyma Pure is an exceptional choice, as Oxyma acts as a superior leaving group with an acidic character that suppresses epimerization [2]. Alternatively, DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is specifically engineered for fragment condensation and exhibits remarkable resistance to racemization [3].

Q4: Can I use elevated temperatures (e.g., Microwave SPPS) to force this hindered coupling? A: Proceed with extreme caution. While elevating the temperature (e.g., 50°C–75°C) provides the kinetic energy needed to overcome the steric hindrance of the β -branched Ile, it exponentially accelerates the rate of oxazolone deprotonation. If you must use heat to drive the yield, you cannot use standard bases like DIPEA. You must switch to a weaker, sterically hindered base like 2,4,6-collidine (TMP) to prevent base-catalyzed proton abstraction [4].

II. Mechanistic Pathway of Epimerization

To effectively troubleshoot, you must understand the competing kinetic pathways during fragment activation. The diagram below illustrates how the choice of base and coupling reagent dictates whether the reaction proceeds to the desired product or falls into the oxazolone epimerization trap.

Caption: Competing pathways in fragment coupling: Amide bond formation vs. Oxazolone-mediated epimerization.

III. Quantitative Reagent Comparison

The following table synthesizes expected outcomes when coupling Z-Phe-Ile-OH onto a standard Rink Amide or Wang resin-bound sequence. Notice the inverse relationship between strong bases (DIPEA) and stereochemical integrity.

| Coupling Reagent | Base Additive | Temperature | Expected Yield (%) | Epimerization (D-allo-Ile %) |

| HBTU | DIPEA (2.0 eq) | 25°C | 62% | ~35.0% |

| HATU | DIPEA (2.0 eq) | 25°C | 88% | ~28.5% |

| DIC / Oxyma Pure | DIPEA (2.0 eq) | 25°C | 91% | ~8.2% |

| DIC / Oxyma Pure | 2,4,6-Collidine (2.0 eq) | 25°C | 89% | < 1.0% |

| DEPBT | DIPEA (2.0 eq) | 25°C | 84% | < 2.0% |

Data Summary: For sterically hindered fragment couplings, replacing DIPEA with 2,4,6-collidine when using DIC/Oxyma, or switching entirely to DEPBT, is mandatory to maintain an epimerization rate below 2% [3, 4].

IV. Optimized Experimental Protocol: DIC/Oxyma/Collidine

This protocol is designed as a self-validating system. By utilizing a pre-activation step at 0°C and employing 2,4,6-collidine, we kinetically favor the active ester formation while starving the oxazolone deprotonation pathway.

Materials Required:

-

Z-Phe-Ile-OH fragment (3.0 equivalents relative to resin loading)

-

N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

-

Oxyma Pure (3.0 equivalents)

-

2,4,6-Collidine (TMP) (3.0 equivalents)

-

Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin-bound peptide (N-terminal deprotected) in anhydrous DMF for 30 minutes. Drain completely.

-

Cold Pre-Activation (Critical Step): In a separate clean vial, dissolve Z-Phe-Ile-OH and Oxyma Pure in a minimal volume of DMF (approx. 0.1 M concentration). Chill the vial to 0°C in an ice bath. Add DIC dropwise. Stir gently for exactly 3 minutes. Causality: The low temperature suppresses the thermal energy required for the acyl oxygen to attack the activated carbonyl, preventing early oxazolone formation.

-

Coupling Initiation: Transfer the pre-activated mixture to the reaction vessel containing the swollen resin. Immediately add 2,4,6-collidine.

-

Agitation: Agitate the reaction mixture at room temperature (20°C–25°C) for 4 to 12 hours. Do not use microwave heating for this specific step unless you have previously validated the epimerization rate on your specific sequence.

-

Resin Washing: Drain the reaction vessel and wash the resin sequentially with DMF (5 × 1 min) and DCM (3 × 1 min).

-

Self-Validation (Micro-Cleavage): Withdraw a 5 mg aliquot of resin. Perform a standard TFA cleavage (e.g., TFA/TIS/H2O 95:2.5:2.5) for 1 hour. Evaporate, precipitate in cold ether, and analyze via analytical HPLC using a slow gradient (e.g., 15–40% Acetonitrile over 30 minutes). Validation check: You should observe a single major peak. A secondary peak at the exact same mass eluting slightly before or after the main peak indicates D-allo-Ile formation.

V. References

-

Epimerisation in Peptide Synthesis Source: Molecules / PMC - NIH URL:[Link]

-

Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews / University of Urbino URL:[Link]

-

DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization Source: Organic Letters / ResearchGate URL:[Link]

-

Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis Source: Chemical Science (RSC Publishing) URL:[Link]

Technical Support Center: Purification Strategies for Peptides Containing Phe-Ile

Welcome to the technical support center dedicated to the unique challenges of purifying synthetic peptides containing the Phenylalanine-Isoleucine (Phe-Ile) motif. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving high purity and yield with these demanding sequences. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established scientific principles.

The presence of the Phe-Ile dipeptide sequence significantly increases a peptide's hydrophobicity and its propensity for self-aggregation.[1][2] This dipeptide has been shown to self-associate into highly ordered fibrillar nanostructures, a behavior that underlies many of the purification challenges.[1] These challenges are primarily driven by the formation of intermolecular beta-sheets, which can lead to resin shrinkage, poor peak shape, and low recovery during chromatographic purification.[3]

This guide will equip you with the knowledge and practical strategies to overcome these obstacles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of Phe-Ile containing peptides.

Q1: Why is my Phe-Ile peptide showing poor peak shape (e.g., broad, tailing peaks) and low recovery in Reverse-Phase HPLC (RP-HPLC)?

A1: This is the most common issue and typically points to on-column aggregation or strong, non-ideal interactions between the peptide and the stationary phase. The hydrophobicity of the Phe-Ile motif is the primary driver.

Root Causes & Solutions:

-

Peptide Aggregation: The peptide is likely aggregating in solution before or during the separation. This leads to a heterogeneous population of molecules interacting with the column at different rates.

-

Solution 1: Optimize Mobile Phase Composition. Standard acetonitrile/water gradients may not be sufficient to disrupt aggregation.[4]

-

Use Stronger Organic Solvents: Incorporate n-propanol (NPA) or isopropanol (IPA) into the mobile phase. A mixture of acetonitrile and propanol can be particularly effective at solubilizing hydrophobic peptides and breaking up aggregates.[5]

-

Add Chaotropic Agents: In some cases, adding agents like guanidine hydrochloride (up to 3-6 M) or urea (2-8 M) to your sample solvent can help denature aggregated structures before injection. Note that these will need to be removed in a subsequent step.[6]

-

-

Solution 2: Increase Column Temperature. Elevating the column temperature (e.g., to 40-60°C) can significantly improve peak shape and recovery. Increased thermal energy disrupts hydrophobic interactions and reduces mobile phase viscosity, leading to more efficient mass transfer.[7]

-

-

Irreversible Binding to Stationary Phase: The peptide is too hydrophobic for the selected column, leading to very strong binding and poor elution.

-

Solution: Reduce Column Hydrophobicity. If you are using a C18 column, switch to a stationary phase with a shorter alkyl chain (e.g., C8 or C4) or a diphenyl phase.[8] This will weaken the hydrophobic interactions, allowing the peptide to elute earlier and with a better peak shape.

-

-

Poor Solubility in Starting Conditions: The peptide may be precipitating upon injection into the highly aqueous initial mobile phase.

-

Solution: Modify Injection and Gradient.

-

Dissolve in Stronger Solvents: Ensure your peptide is fully dissolved before injection. A small amount of dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or formic acid may be necessary.[2][5]

-

Start at a Higher Organic Percentage: Modify your gradient to start with a higher concentration of organic solvent (e.g., 15-20% B instead of 5% B) to maintain solubility upon injection.

-

-

Q2: My Phe-Ile peptide has completely precipitated in the sample vial or after collection from the HPLC. What should I do?

A2: Precipitation is a clear sign of severe aggregation and insolubility. The primary goal is to redissolve the peptide without compromising its integrity.

Root Causes & Solutions:

-

High Hydrophobicity: Peptides with over 50% hydrophobic residues are often insoluble or only partially soluble in aqueous solutions.[5] The Phe-Ile motif is a strong contributor to this.

-

Solution 1: Use Organic Solvents for Initial Dissolution. Attempt to dissolve a small test amount of the peptide in solvents like DMSO, DMF, or acetonitrile.[9] Once dissolved, this stock can be added dropwise to your stirred aqueous buffer. If turbidity appears, you have reached the solubility limit.[2]

-

Solution 2: Adjust pH. The net charge of your peptide influences its solubility.[10] If the peptide contains acidic residues (Asp, Glu), try dissolving it in a basic buffer (e.g., ammonium bicarbonate). If it contains basic residues (Lys, Arg, His), an acidic solution (e.g., dilute acetic acid) may help. Solubility is often lowest at the peptide's isoelectric point (pI).[7]

-

Solution 3: Non-Chromatographic Purification. For extremely difficult cases, an alternative to HPLC is to take advantage of the peptide's poor solubility. A precipitation/wash protocol can be effective.[2] This involves precipitating the peptide in water, followed by washing with a solvent like diethyl ether to remove organic impurities.[2]

-